molecular formula C17H15NO3 B5735357 (Z)-2-(3,4-dimethoxyphenyl)-3-(3-hydroxyphenyl)prop-2-enenitrile

(Z)-2-(3,4-dimethoxyphenyl)-3-(3-hydroxyphenyl)prop-2-enenitrile

Cat. No.: B5735357
M. Wt: 281.30 g/mol
InChI Key: RJLZHYQYYJPEOG-RIYZIHGNSA-N
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Description

(Z)-2-(3,4-dimethoxyphenyl)-3-(3-hydroxyphenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles. This compound features a conjugated system with a nitrile group, which can be of interest in various chemical and biological studies due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3,4-dimethoxyphenyl)-3-(3-hydroxyphenyl)prop-2-enenitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method might include the condensation of 3,4-dimethoxybenzaldehyde with 3-hydroxybenzyl cyanide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(3,4-dimethoxyphenyl)-3-(3-hydroxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(3,4-dimethoxyphenyl)-3-(3-hydroxyphenyl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

The compound may be studied for its potential biological activities. Compounds with similar structures have been investigated for their anti-inflammatory, antioxidant, and antimicrobial properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects. The presence of both methoxy and hydroxy groups on the aromatic rings can influence the compound’s interaction with biological targets.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, or pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-2-(3,4-dimethoxyphenyl)-3-(3-hydroxyphenyl)prop-2-enenitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The nitrile group can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(3,4-dimethoxyphenyl)-3-phenylprop-2-enenitrile: Lacks the hydroxy group on the phenyl ring.

    (Z)-2-(3,4-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-enenitrile: Hydroxy group is in a different position on the phenyl ring.

Uniqueness

The presence of both methoxy and hydroxy groups on the aromatic rings of (Z)-2-(3,4-dimethoxyphenyl)-3-(3-hydroxyphenyl)prop-2-enenitrile makes it unique. These functional groups can significantly influence the compound’s reactivity and interaction with other molecules, providing distinct advantages in various applications.

Properties

IUPAC Name

(Z)-2-(3,4-dimethoxyphenyl)-3-(3-hydroxyphenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-20-16-7-6-13(10-17(16)21-2)14(11-18)8-12-4-3-5-15(19)9-12/h3-10,19H,1-2H3/b14-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLZHYQYYJPEOG-RIYZIHGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=CC2=CC(=CC=C2)O)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C/C2=CC(=CC=C2)O)/C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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